molecular formula C6H11NO3 B3045121 Pentanoic acid, 5-amino-5-oxo-, methyl ester CAS No. 102040-91-5

Pentanoic acid, 5-amino-5-oxo-, methyl ester

Cat. No. B3045121
M. Wt: 145.16 g/mol
InChI Key: WGWCCCBSMGNFOE-UHFFFAOYSA-N
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Patent
US07312224B2

Procedure details

6.1 Ammonia is passed into 350 ml of cold THF for 30 minutes. 30 g of methyl 4-chlorocarbonylbutyrate are then added dropwise, with ammonia continuing to be passed in at the same time. The crystals which deposit are separated off, and the residue is boiled a number of times with ethyl acetate. The combined filtrates are distilled off, and the residue is recrystallised from ethyl acetate, giving 23.4 g of methyl 4-aminocarbonylbutyrate (“FA”), m.p. 80°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].Cl[C:3]([CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=[O:9])=[O:4]>C1COCC1>[NH2:1][C:3]([CH2:5][CH2:6][CH2:7][C:8]([O:10][CH3:11])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
350 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
ClC(=O)CCCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals which deposit are separated off
DISTILLATION
Type
DISTILLATION
Details
The combined filtrates are distilled off
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC(=O)CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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